2-Methoxybenzoyl cyanide
Overview
Description
2-Methoxybenzoyl cyanide is an organic compound with the molecular formula C9H7NO. It is a derivative of benzoyl cyanide where a methoxy group (-OCH3) is attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, which are structurally similar to 2-Methoxybenzoyl cyanide, typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Cyanide, a component of this compound, is known to inhibit cytochrome c oxidase and potentially other metabolic enzymes, thereby causing a cascade of metabolic perturbations that can lead to cell death .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. It is likely that the cyanide moiety plays a significant role in its activity. Cyanide is known to bind to the cytochrome c oxidase Cu-heme center, preventing the consumption of cellular oxygen and the process of ATP generation .
Temporal Effects in Laboratory Settings
It is known that the effects of cyanide, a component of this compound, can vary over time, with effects ranging from milliseconds (response time) to years (lifetime) .
Dosage Effects in Animal Models
Studies on cyanide toxicity have shown that the effects of cyanide can vary with different dosages .
Metabolic Pathways
Cyanide, a component of this compound, is known to disrupt several metabolic pathways, including those involving the tricarboxylic acid cycle .
Transport and Distribution
It is likely that its transport and distribution are influenced by its chemical structure and the presence of the cyanide moiety .
Subcellular Localization
It is likely that its localization is influenced by its chemical structure and the presence of the cyanide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxybenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzoic acid with cyanide sources under specific conditions. The reaction typically requires a strong base, such as sodium or potassium hydroxide, to deprotonate the carboxylic acid, followed by the addition of a cyanide donor like potassium cyanide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxybenzoyl cyanide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 2-methoxybenzoic acid or its derivatives.
Reduction: Reduction of the nitrile group results in the formation of 2-methoxybenzylamine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxybenzoyl cyanide has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-Methoxybenzoyl cyanide is similar to other benzoyl cyanides, such as 2-methylbenzoyl cyanide and 3-methoxybenzoyl cyanide. its unique methoxy group imparts distinct chemical properties that differentiate it from these compounds. The presence of the methoxy group can affect the compound's reactivity, solubility, and biological activity.
Comparison with Similar Compounds
2-Methylbenzoyl cyanide
3-Methoxybenzoyl cyanide
4-Methoxybenzoyl cyanide
Properties
IUPAC Name |
2-methoxybenzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHWLEGZZRUPSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540890 | |
Record name | 2-Methoxybenzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72371-46-1 | |
Record name | 2-Methoxybenzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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